6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 2,4-difluorobenzaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as iodine, to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally benign solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but with an ethyl group at the 2-position.
6-Chloro-2-(4-(difluoromethyl)thiophenyl)imidazo[1,2-a]pyridine: Similar structure with a difluoromethylthio group at the 4-position.
Uniqueness
6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C13H7ClF2N2 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
6-chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7ClF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H |
InChI Key |
UTXMPSDIOLEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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